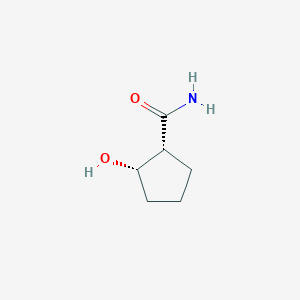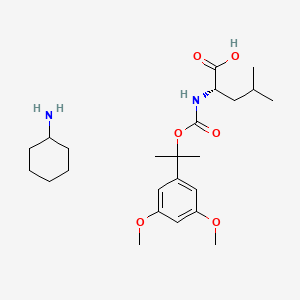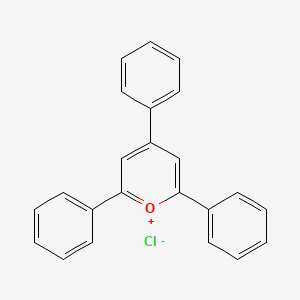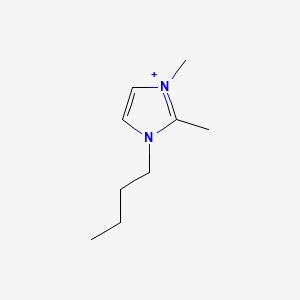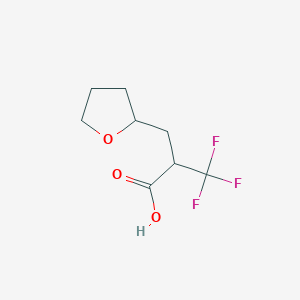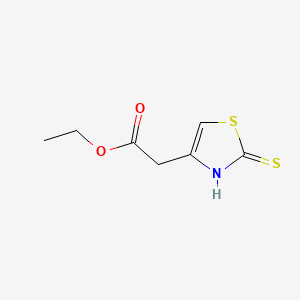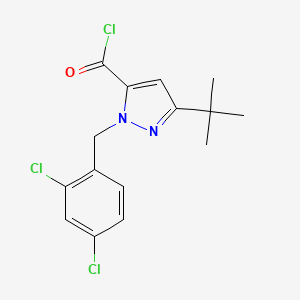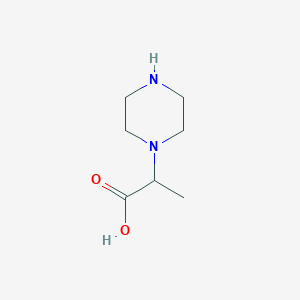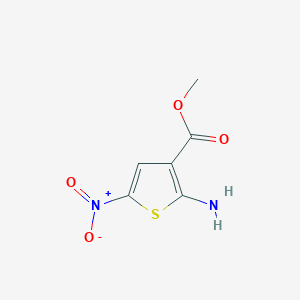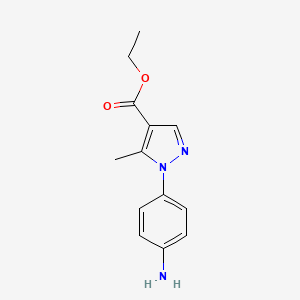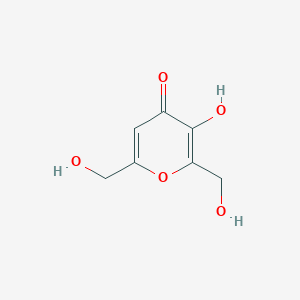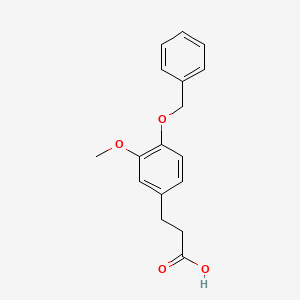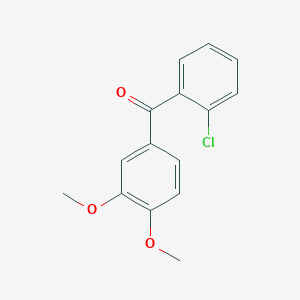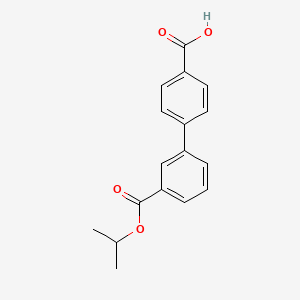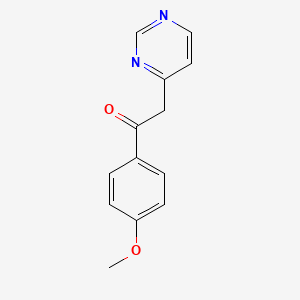
1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone
Vue d'ensemble
Description
The compound “1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone” likely belongs to a class of organic compounds known as aromatic ketones. These compounds contain a ketone group conjugated with an aromatic ring . The “4-Methoxyphenyl” part suggests the presence of a methoxy group (-OCH3) attached to a phenyl group (a benzene ring). The “2-pyrimidin-4-ylethanone” part suggests the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the ketone group, the methoxy group, and the pyrimidine ring. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its spectral properties (as determined by techniques such as infrared spectroscopy, ultraviolet-visible spectroscopy, and NMR spectroscopy) .Applications De Recherche Scientifique
1. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
- Application : This compound is a heterocycle based on the 1,2,3-triazole moiety, which has been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
- Method of Application : The method involved the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1 H-1,2,3-triazol-4-yl)-1-phenyl-1 H-pyrazole-4-carbaldehyde and 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 h .
- Results : The reaction yielded a new heterocycle in a 95% yield. The structure of the newly synthesized heterocycle was confirmed through X-ray diffraction and spectral analyses .
2. 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
- Application : This compound is a heterocycle containing the 1,2,3-triazole moiety, which is known to display significant biological activities . Several medications such as tazobactam and carboxyamidotriazole contain the 1,2,3-triazole unit in their skeletons .
- Method of Application : The reaction involved equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1 H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 h in the presence of concentrated hydrochloric acid .
- Results : The reaction produced 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1 H-1,2,3-triazole-4-carbohydrazide with an 88% yield. The structure was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
3. Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15
- Application : This research focused on the substrate-specific inhibition of the enzyme ALOX15, which is involved in lipid peroxidation and plays a variable role in different cancer and inflammation models . The study aimed to define a common pharmacophore for this allosteric inhibition .
- Method of Application : The study involved the preparation of 4-methoxyphenyl-1H-indole- and 4-methoxyphenyl-1H-imidazole containing ALOX15 inhibitors . In silico docking studies and molecular dynamics simulations were used to understand the enzyme–inhibitor interactions .
- Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives . The chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .
4. Biocatalytic Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol
- Application : This research used L. senmaizuke for the asymmetric bioreduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol . This process is important for the production of enantiopure compounds, which have significant applications in the pharmaceutical industry .
- Method of Application : The study involved the use of L. senmaizuke as a whole-cell approach for the bioreduction . The design parameters, such as incubation period, pH, agitation speed, and temperature, were optimized .
- Results : The study successfully demonstrated the biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol .
5. Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
- Application : This compound is a heterocycle containing the 1,2,3-triazole moiety, which is known to display significant biological activities . Several medications such as tazobactam and carboxyamidotriazole contain the 1,2,3-triazole unit in their skeletons .
- Method of Application : The reaction involved equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 h in the presence of concentrated hydrochloric acid .
- Results : The reaction produced 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide with an 88% yield. The structure was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
6. Optimization of Biocatalytic Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol
- Application : This research used L. senmaizuke for the asymmetric bioreduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol . This process is important for the production of enantiopure compounds, which have significant applications in the pharmaceutical industry .
- Method of Application : The study involved the use of L. senmaizuke as a whole-cell approach for the bioreduction . The design parameters, such as incubation period, pH, agitation speed, and temperature, were optimized .
- Results : The study successfully demonstrated the biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol .
Safety And Hazards
Orientations Futures
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its pharmacological properties, and testing its efficacy and safety in preclinical and clinical trials .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-4-2-10(3-5-12)13(16)8-11-6-7-14-9-15-11/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSLFIYDCIZOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375481 | |
| Record name | 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone | |
CAS RN |
36827-95-9 | |
| Record name | 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



